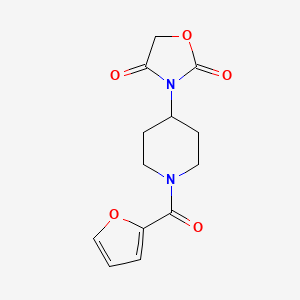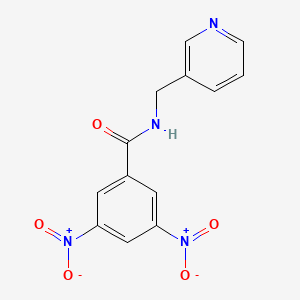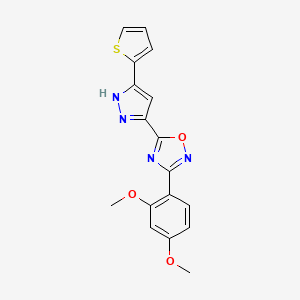
3-(1-(Furan-2-carbonil)piperidin-4-il)oxazolidina-2,4-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(Furan-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound that features a furan ring, a piperidine ring, and an oxazolidine-2,4-dione moiety
Aplicaciones Científicas De Investigación
3-(1-(Furan-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
Target of Action
The primary targets of the compound “3-(1-(Furan-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione” are currently unknown . This compound is part of a collection of unique chemicals provided to early discovery researchers
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies could provide insights into these aspects.
Result of Action
The molecular and cellular effects of the compound’s action are yet to be determined . These effects can be elucidated through detailed experimental studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Furan-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Furan Ring: The furan ring is introduced via a Friedel-Crafts acylation reaction using furan-2-carbonyl chloride.
Formation of the Oxazolidine-2,4-dione Moiety: The final step involves the cyclization of the intermediate compound to form the oxazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of high-throughput screening techniques to identify the best reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-(Furan-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms in the piperidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
1-(Furan-2-carbonyl)piperidin-4-one: A related compound with a similar structure but lacking the oxazolidine-2,4-dione moiety.
1-(2-Methylphenyl)carbonyl)piperidin-4-one: Another related compound with a different substituent on the piperidine ring.
Uniqueness
3-(1-(Furan-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione is unique due to the presence of the oxazolidine-2,4-dione moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
3-[1-(furan-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c16-11-8-20-13(18)15(11)9-3-5-14(6-4-9)12(17)10-2-1-7-19-10/h1-2,7,9H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDJXIGRHRMIOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[3.2.0]heptane-6-sulfonamide](/img/structure/B2506135.png)

![2,3-dichloro-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B2506141.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide](/img/structure/B2506145.png)
![Tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate](/img/structure/B2506146.png)
![3,3,3-trifluoro-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]propane-1-sulfonamide](/img/structure/B2506147.png)

![Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2506149.png)
![ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B2506150.png)


